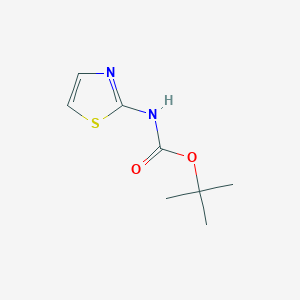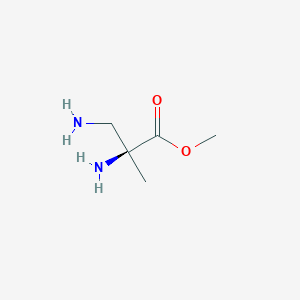
4-Ethyl-2-oxo-3-oxazolidineethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-oxo-3-oxazolidineethanethioamide, also known as ethionamide, is a synthetic compound used as an antibiotic to treat tuberculosis. It was first introduced in the 1950s and has since been used as a second-line drug for the treatment of drug-resistant tuberculosis. Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria.
Mechanism Of Action
Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria. This leads to the death of the bacteria.
Biochemical And Physiological Effects
Ethionamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable second-line drug for the treatment of tuberculosis. One limitation of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and neurotoxicity in some patients.
Future Directions
There are several future directions for the study of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. One direction is the development of new derivatives of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide that are more effective against drug-resistant strains of Mycobacterium tuberculosis. Another direction is the study of the potential use of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in the treatment of cancer. Finally, the development of new methods for the synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide may lead to more efficient and cost-effective production of the drug.
Synthesis Methods
The synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide involves the reaction of 2-mercaptoacetaldehyde with 2-amino-4-ethylpyrimidine to form 4-ethyl-2-mercapto-3-oxazolidinone. This intermediate is then reacted with thionyl chloride to form 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. The overall reaction can be represented as follows:
2-mercaptoacetaldehyde + 2-amino-4-ethylpyrimidine → 4-ethyl-2-mercapto-3-oxazolidinone
4-ethyl-2-mercapto-3-oxazolidinone + thionyl chloride → 4-Ethyl-2-oxo-3-oxazolidineethanethioamide (4-Ethyl-2-oxo-3-oxazolidineethanethioamide)
Scientific Research Applications
Ethionamide has been extensively studied for its use in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable second-line drug. In addition to its use as an antibiotic, 4-Ethyl-2-oxo-3-oxazolidineethanethioamide has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
properties
CAS RN |
172514-89-5 |
|---|---|
Product Name |
4-Ethyl-2-oxo-3-oxazolidineethanethioamide |
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N2O2S/c1-2-5-4-11-7(10)9(5)3-6(8)12/h5H,2-4H2,1H3,(H2,8,12) |
InChI Key |
AKFDHLPACSNPQT-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=S)N |
Canonical SMILES |
CCC1COC(=O)N1CC(=S)N |
synonyms |
3-Oxazolidineethanethioamide, 4-ethyl-2-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)

